4-Hydroxycinnoline-3-carboxylic acid
Overview
Description
4-Hydroxycinnoline-3-carboxylic acid is a chemical compound with the empirical formula C10H7NO3 . It is a derivative of cinnoline, an aromatic heterocyclic compound .
Synthesis Analysis
The compound was first obtained in impure form by cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxycinnoline-3-carboxylic acid . This material could be decarboxylated and the hydroxyl group reductively removed to give the parent heterocycle . This reaction is called the Richter cinnoline synthesis .Molecular Structure Analysis
The molecular weight of 4-Hydroxycinnoline-3-carboxylic acid is 189.17 . The compound has a complex structure with multiple functional groups, including a carboxylic acid group and a hydroxyl group .Chemical Reactions Analysis
The reaction of 4-hydroxycinnoline-3-carboxylic acid with pyridine and acetic anhydride has been studied . More research is needed to fully understand the range of reactions this compound can undergo.Physical And Chemical Properties Analysis
4-Hydroxycinnoline-3-carboxylic acid appears as a gray powder . Its melting point is between 202-204°C . The compound has a complex NMR spectrum, indicating a rich electronic structure .Scientific Research Applications
Synthesis of Derivatives : 4-Hydroxycinnoline-3-carboxylic acid derivatives with sulfonic acid, sulfonamide, or sulfone groups have been synthesized for potential applications in organic chemistry and pharmaceuticals (Albrecht, 1978).
Cinnoline Ring Construction : A method for constructing the cinnoline ring, which includes the synthesis of 4-hydroxycinnoline-3-carboxylate derivatives, has been developed. This process is crucial for creating certain pharmaceutical compounds (Miyamoto & Matsumoto, 1988).
Nitration and Sulphonation Studies : Research on nitration and sulphonation of chloro-4-hydroxycinnolines and their carboxylic acids has been conducted to understand their chemical behavior and potential applications (Lunt, Washbourn, & Wragg, 1968).
Excited-State Intramolecular Proton Transfer : Studies on the photophysical properties of quinoline-based fluorophores, including derivatives of 4-hydroxycinnoline, have been conducted. These studies are important for applications in fluorescence spectroscopy and material sciences (Padalkar & Sekar, 2014).
Novel Synthesis Approaches : Innovative methods for synthesizing cinnolines and 1-aminoindolines using diazo functionalities have been explored. This research is significant for creating new compounds in medicinal chemistry (Hasegawa, Kimura, Arai, & Nishida, 2008).
Central Nervous System Effects : Certain N2-substituted cinnoline derivatives, including those derived from 4-hydroxycinnoline, have been synthesized and tested for effects on the central nervous system. This research has implications for the development of new CNS drugs (Stańczak, Kwapiszewski, Szadowska, & Pakulska, 1994).
Use as Analytical Reagents : Quinoxaline derivatives, closely related to 4-hydroxycinnoline-3-carboxylic acid, have been studied as analytical reagents, indicating potential applications in chemical analysis (Dutt, Sanayal, & Nag, 1968).
Safety And Hazards
properties
IUPAC Name |
4-oxo-1H-cinnoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLRYYWAXPVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968256 | |
Record name | 4-Hydroxycinnoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycinnoline-3-carboxylic acid | |
CAS RN |
53512-17-7, 18514-85-7 | |
Record name | 53512-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxycinnoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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